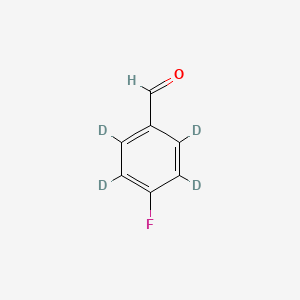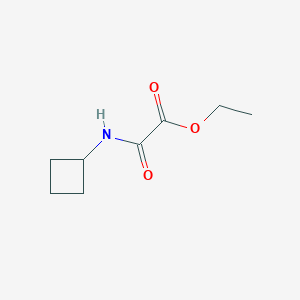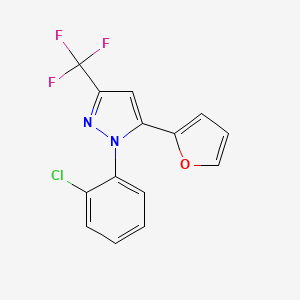
N-tert-butyl-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)thiophène-2-sulfonamide
Vue d'ensemble
Description
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H24BNO4S2 and its molecular weight is 345.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
En chimie organique, ce composé sert de précurseur pour les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est essentielle pour créer des liaisons carbone-carbone, une étape importante dans la synthèse de molécules organiques complexes. La partie acide boronique réagit avec les composés contenant des halogènes en présence d'un catalyseur au palladium pour former une nouvelle liaison C-C.
Chimie médicinale
Les dérivés d'acide boronique sont cruciaux dans le développement de produits pharmaceutiques. Ils sont utilisés pour synthétiser une large gamme de molécules biologiquement actives, notamment des inhibiteurs d'enzymes comme les protéasomes et les sérine protéases . Ces inhibiteurs ont des applications potentielles dans le traitement de maladies telles que le cancer et les infections virales.
Science des matériaux
En science des matériaux, ces composés peuvent être utilisés pour créer de nouveaux polymères et des revêtements ayant des propriétés uniques, telles qu'une résistance au feu ou une durabilité accrue . L'atome de bore dans le composé peut former de fortes liaisons covalentes avec d'autres éléments, conduisant à des matériaux avec une stabilité accrue.
Chimie agricole
La partie acide boronique se trouve également dans les composés utilisés comme pesticides et herbicides . Sa capacité à interférer avec les processus biologiques des ravageurs en fait un composant précieux en chimie agricole pour la protection des cultures.
Recherche énergétique
Dans le domaine de l'énergie, les dérivés d'acide boronique sont explorés pour leur utilisation dans les cellules photovoltaïques organiques . Ces composés peuvent agir comme accepteurs ou donneurs d'électrons, ce qui est crucial pour la conversion de la lumière en électricité.
Génie chimique
Ces composés sont utilisés dans les procédés de génie chimique, tels que la conception de catalyseurs et les capteurs chimiques . Le groupe acide boronique peut se lier à divers substrats, ce qui le rend utile pour détecter la présence de différentes substances chimiques.
Techniques de bioconjugaison
En biochimie, les acides boroniques sont utilisés pour la bioconjugaison - le processus consistant à lier deux molécules ensemble . Cela est particulièrement utile dans le développement de systèmes d'administration ciblée de médicaments où le composé peut être conjugué à une molécule qui cible spécifiquement les cellules cancéreuses.
Science de l'environnement
Enfin, en science de l'environnement, ces composés sont utilisés dans l'élimination des polluants de l'eau et du sol . Leur capacité à former des complexes stables avec divers contaminants permet des méthodes de nettoyage plus efficaces.
Mécanisme D'action
Mode of Action
Compounds with a similar structure have been known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide may interact with its targets in a similar manner.
Analyse Biochimique
Biochemical Properties
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. For instance, the sulfonamide group in the compound can act as a nucleophile, attacking electrophilic centers in enzymes and proteins, thereby modifying their activity .
Cellular Effects
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect various types of cells, including cancer cells, by inhibiting specific signaling pathways that are crucial for cell proliferation and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. The boron-containing dioxaborolan group in the compound can form reversible covalent bonds with hydroxyl groups in enzymes, thereby inhibiting their activity . This interaction can result in significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide vary with different dosages in animal models. At lower dosages, the compound has been observed to have minimal toxic effects, while higher dosages can lead to adverse effects such as organ toxicity and changes in metabolic function . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to potentially harmful.
Metabolic Pathways
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, it can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways . These interactions can lead to changes in the overall metabolic profile of cells and tissues.
Transport and Distribution
The transport and distribution of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cells, it can localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide is a critical factor that determines its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
Propriétés
IUPAC Name |
N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BNO4S2/c1-12(2,3)16-22(17,18)11-9-8-10(21-11)15-19-13(4,5)14(6,7)20-15/h8-9,16H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFSWELPLNFWRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)S(=O)(=O)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-Fluorobenzyl)amino]cyclopentanecarboxylate](/img/structure/B1443009.png)










![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
